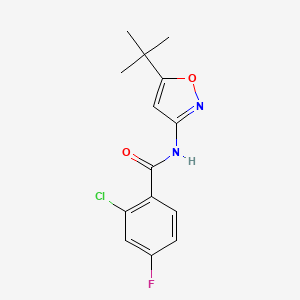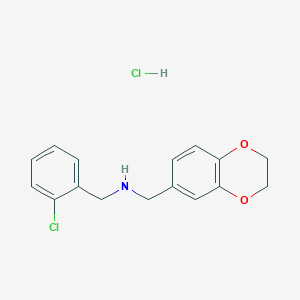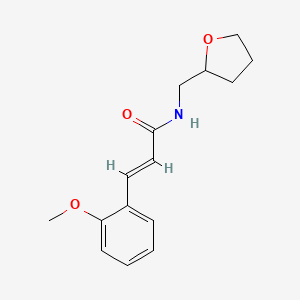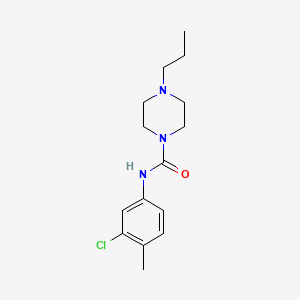![molecular formula C11H22N2O2S3 B5325554 N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5325554.png)
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl}methanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTPM and is a member of the sulfonamide family of compounds. DTMP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DTMP is not fully understood. However, it is believed that DTMP works by inhibiting the activity of enzymes involved in various biological processes. For example, DTMP has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects. For example, DTMP has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. DTMP has also been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body.
実験室実験の利点と制限
DTMP has several advantages for lab experiments. For example, DTMP is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, DTMP also has limitations for lab experiments. For example, the mechanism of action of DTMP is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of DTMP. One future direction is to further investigate the mechanism of action of DTMP. Another future direction is to explore the potential applications of DTMP in other fields such as environmental science. Additionally, future research could focus on optimizing the synthesis method of DTMP to improve its yield and purity.
Conclusion:
DTMP is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it an interesting compound to study. While the mechanism of action of DTMP is not fully understood, its biochemical and physiological effects have been well documented. Further research on DTMP could lead to new discoveries and potential applications in various fields.
合成法
DTMP can be synthesized using various methods. One of the most common methods is the reaction of 1-(1,4-dithiepan-6-yl)pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DTMP as a white solid, which can be purified using various techniques such as recrystallization.
科学的研究の応用
DTMP has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DTMP has been studied for its potential as an anti-tumor agent due to its ability to inhibit the growth of cancer cells. DTMP has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In agriculture, DTMP has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds. In environmental science, DTMP has been studied for its potential as a water treatment agent due to its ability to remove heavy metals from water.
特性
IUPAC Name |
N-[[1-(1,4-dithiepan-6-yl)pyrrolidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S3/c1-18(14,15)12-6-10-2-3-13(7-10)11-8-16-4-5-17-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDURDYHSMXCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(C1)C2CSCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)

![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
![1,3-dimethyl-5-{[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325516.png)



![1-[3-(4-isopropylphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325567.png)
![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)
